molecular formula C45H54ClN5O11 B13766771 2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate CAS No. 73520-99-7

2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate

Cat. No.: B13766771
CAS No.: 73520-99-7
M. Wt: 876.4 g/mol
InChI Key: WXJVPVCYBQVRQM-UHFFFAOYSA-N
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Description

2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including benzamido, dipropylamino, and chlorobenzoyl, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include aldehydes, ammonium acetate, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products

Mechanism of Action

The mechanism of action of 2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential applications. Its combination of benzamido, dipropylamino, and chlorobenzoyl groups sets it apart from other similar compounds, offering unique opportunities for research and development.

Properties

CAS No.

73520-99-7

Molecular Formula

C45H54ClN5O11

Molecular Weight

876.4 g/mol

IUPAC Name

2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C43H52ClN5O7.C2H2O4/c1-5-20-48(21-6-2)43(54)37(45-41(52)31-10-8-7-9-11-31)17-19-39(50)47-24-22-46(23-25-47)26-27-56-40(51)29-35-30(3)49(38-18-16-34(55-4)28-36(35)38)42(53)32-12-14-33(44)15-13-32;3-1(4)2(5)6/h7-16,18,28,37H,5-6,17,19-27,29H2,1-4H3,(H,45,52);(H,3,4)(H,5,6)

InChI Key

WXJVPVCYBQVRQM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C(CCC(=O)N1CC[NH+](CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=O)(C(=O)[O-])O

Origin of Product

United States

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